molecular formula C22H22FN3O3 B11352266 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11352266
M. Wt: 395.4 g/mol
InChI Key: GZQABDPDGZIVEH-UHFFFAOYSA-N
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Description

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the carbonyl group can yield the corresponding alcohol .

Scientific Research Applications

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The fluoro group can enhance the compound’s binding affinity and selectivity for certain targets . The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluoro and methoxy groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, binding affinity, and selectivity for certain targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H22FN3O3/c1-29-18-5-3-17(4-6-18)25-22(28)15-10-21(27)26(13-15)9-8-14-12-24-20-7-2-16(23)11-19(14)20/h2-7,11-12,15,24H,8-10,13H2,1H3,(H,25,28)

InChI Key

GZQABDPDGZIVEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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